molecular formula C15H15ClF3NO4 B8632873 Diethyl 2-((2-chloro-5-(trifluoromethyl)phenylamino)methylene)malonate

Diethyl 2-((2-chloro-5-(trifluoromethyl)phenylamino)methylene)malonate

Cat. No. B8632873
M. Wt: 365.73 g/mol
InChI Key: GCRDMRZCDJJIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-((2-chloro-5-(trifluoromethyl)phenylamino)methylene)malonate is a useful research compound. Its molecular formula is C15H15ClF3NO4 and its molecular weight is 365.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-((2-chloro-5-(trifluoromethyl)phenylamino)methylene)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-((2-chloro-5-(trifluoromethyl)phenylamino)methylene)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Diethyl 2-((2-chloro-5-(trifluoromethyl)phenylamino)methylene)malonate

Molecular Formula

C15H15ClF3NO4

Molecular Weight

365.73 g/mol

IUPAC Name

diethyl 2-[[2-chloro-5-(trifluoromethyl)anilino]methylidene]propanedioate

InChI

InChI=1S/C15H15ClF3NO4/c1-3-23-13(21)10(14(22)24-4-2)8-20-12-7-9(15(17,18)19)5-6-11(12)16/h5-8,20H,3-4H2,1-2H3

InChI Key

GCRDMRZCDJJIGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloro-5-(trifluoromethyl)aniline (2) (200 g, 1.023 mol), diethyl 2-(ethoxymethylene)malonate (3) (276 g, 1.3 mol) and toluene (100 mL) were combined under a nitrogen atmosphere in a 3-neck, 1-L round bottom flask equipped with Dean-Stark condenser. The solution was heated with stirring to 140° C. and the temperature was maintained for 4 hours (h). The reaction mixture was cooled to 70° C. and hexane (600 mL) was slowly added. The resulting slurry was stirred and allowed to warm to room temperature. The solid was collected by filtration, washed with 10% ethyl acetate in hexane (2×400 mL) and then dried under vacuum to provide the product, diethyl 2-((2-chloro-5-(trifluoromethyl)phenylamino)methylene)malonate (4), as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 11.28 (d, J=13.0 Hz, 1H), 8.63 (d, J=13.0 Hz, 1H), 8.10 (s, 1H), 7.80 (d, J=8.3 Hz, 1H), 7.50 (dd, J=1.5, 8.4 Hz, 1H), 4.24 (q, J=7.1 Hz, 2H), 4.17 (q, J=7.1 Hz,2 H), 1.27 (m, 6H).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.